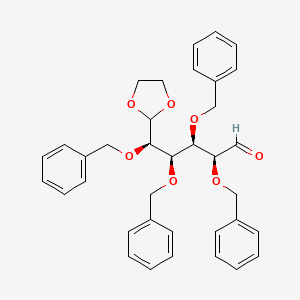
(2S,3R,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal is a complex organic compound characterized by multiple benzyloxy groups and a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal typically involves multi-step organic reactions. A common approach might include:
Protection of Hydroxyl Groups: The starting material, often a sugar derivative, undergoes protection of hydroxyl groups using benzyl chloride in the presence of a base like sodium hydride.
Formation of Dioxolane Ring: The protected intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Oxidation: The final step involves oxidation of the primary alcohol to an aldehyde using reagents such as pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve similar steps but are optimized for scale, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action for compounds like (2S,3R,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal typically involves interactions with specific molecular targets such as enzymes or receptors. The benzyloxy groups may enhance binding affinity through hydrophobic interactions, while the dioxolane ring can provide stability and specificity.
相似化合物的比较
Similar Compounds
(2S,3R,4R,5R)-2,3,4,5-Tetrakis(methoxy)-5-(1,3-dioxolan-2-yl)pentanal: Similar structure but with methoxy groups instead of benzyloxy groups.
(2S,3R,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)hexanal: Similar structure but with a hexanal group instead of a pentanal group.
Uniqueness
The presence of multiple benzyloxy groups and a dioxolane ring makes (2S,3R,4R,5R)-2,3,4,5-Tetrakis(benzyloxy)-5-(1,3-dioxolan-2-yl)pentanal unique in terms of its chemical reactivity and potential applications. The benzyloxy groups provide sites for further functionalization, while the dioxolane ring offers stability and specificity in biological interactions.
属性
分子式 |
C36H38O7 |
|---|---|
分子量 |
582.7 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R)-5-(1,3-dioxolan-2-yl)-2,3,4,5-tetrakis(phenylmethoxy)pentanal |
InChI |
InChI=1S/C36H38O7/c37-23-32(40-24-28-13-5-1-6-14-28)33(41-25-29-15-7-2-8-16-29)34(42-26-30-17-9-3-10-18-30)35(36-38-21-22-39-36)43-27-31-19-11-4-12-20-31/h1-20,23,32-36H,21-22,24-27H2/t32-,33+,34-,35-/m1/s1 |
InChI 键 |
LPTAYVYOYUMZAV-AOJHZZQJSA-N |
手性 SMILES |
C1COC(O1)[C@@H]([C@@H]([C@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
规范 SMILES |
C1COC(O1)C(C(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B12864650.png)


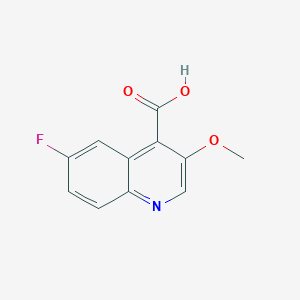
![6-Bromo-9,9-dimethyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12864658.png)
![Methyl 2-(4-amino-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12864662.png)
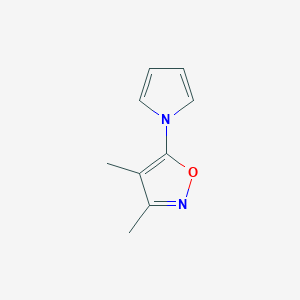
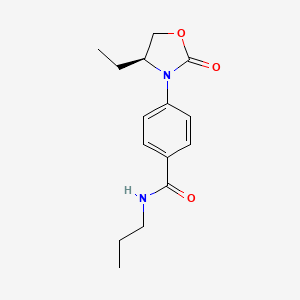
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)
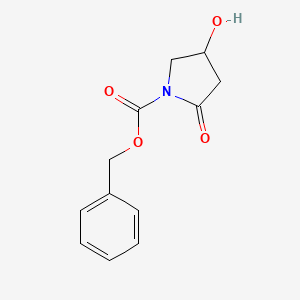

![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)
![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)
![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)
